molecular formula C15H12Cl2N4S B14492839 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine CAS No. 65689-69-2

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine

Cat. No.: B14492839
CAS No.: 65689-69-2
M. Wt: 351.3 g/mol
InChI Key: AIUOJUOMSZMRFK-UHFFFAOYSA-N
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Description

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a pyrimidine ring connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Derivative: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base such as potassium carbonate.

    Thioether Formation: The resulting imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Pyrimidine Ring Formation: Finally, the thioether intermediate is reacted with a pyrimidine derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazole or pyrimidine rings.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified imidazole or pyrimidine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone
  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
  • cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine

Uniqueness

2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine is unique due to its combination of a dichlorophenyl group, an imidazole ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65689-69-2

Molecular Formula

C15H12Cl2N4S

Molecular Weight

351.3 g/mol

IUPAC Name

2-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]sulfanylpyrimidine

InChI

InChI=1S/C15H12Cl2N4S/c16-11-2-3-12(13(17)8-11)14(9-21-7-6-18-10-21)22-15-19-4-1-5-20-15/h1-8,10,14H,9H2

InChI Key

AIUOJUOMSZMRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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